1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene
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Overview
Description
1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzoyl moiety, and a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the fluorobenzoyl and methoxybenzene moieties. One common method involves the use of Friedel-Crafts acylation to introduce the fluorobenzoyl group, followed by nucleophilic substitution to attach the ethanimidoyl group. The final step often involves the coupling of the cyclopropyl group with the methoxybenzene ring under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the best yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the development of bioactive molecules or as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl derivatives, cyclopropyl-containing molecules, and methoxybenzene analogs. Examples include:
- 1-(2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene
- 1-(2-{[(4-Methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene
Uniqueness
The uniqueness of 1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-12(21-24-19(22)14-3-7-15(20)8-4-14)17-11-18(17)13-5-9-16(23-2)10-6-13/h3-10,17-18H,11H2,1-2H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWPIVFSOQCCS-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)F)C2CC2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2CC2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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